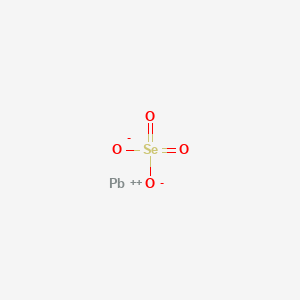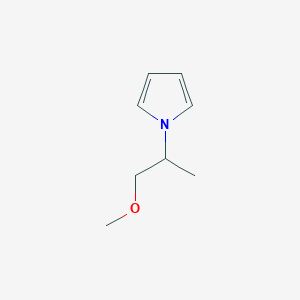
Erucoyl chloride
Overview
Description
Erucoyl chloride is a chemical compound with the linear formula C22H41OCl . It is a liquid form and is usually stored at temperatures below -20°C .
Molecular Structure Analysis
The molecular structure of this compound consists of 22 carbon atoms, 41 hydrogen atoms, 1 oxygen atom, and 1 chlorine atom . The molecular weight is 357.01 .
Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 . It has a boiling point of 428.4±14.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.4±3.0 kJ/mol . The flash point is 211.2±13.2 °C . The index of refraction is 1.465 . The molar refractivity is 108.9±0.3 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 19 freely rotating bonds .
Scientific Research Applications
Industrial Biocatalysis : Erucoyl chloride is used in the field of industrial biocatalysis. Research by Toogood & Scrutton (2018) discusses the potential industrial application of enzymes known as ene-reductases (ERs) in the production of fine and specialty chemicals. These enzymes can be used in synthetic routes as isolated enzymes or as components of multi-enzyme cascades.
Triacylglycerol Bioassembly : A study on the triacylglycerol bioassembly in microspore-derived embryos of Brassica napus L. by Taylor et al. (1991) used erucoyl moieties as markers. This research explored the biosynthesis of triacylglycerols (TAGs) in plant embryos, showing the potential of this compound in plant biochemistry and genetics.
Magnetic Ion Exchange Treatment : The magnetic ion exchange process (MIEX) for removing natural organic material and inorganic anions, studied by Boyer & Singer (2006), is relevant for understanding the environmental applications of this compound.
Organic Chemistry and Catalysis : The reaction of aroyl chlorides with alkynes in the presence of a rhodium catalyst, researched by Kokubo et al. (1996), shows the significance of this compound in organic synthesis and catalysis.
Synthesis of Cellulose Benzoates : The study by Zhang et al. (2009) on the synthesis of cellulose benzoates in an ionic liquid environment using benzoyl chlorides indicates the use of this compound in the field of polymer chemistry and material science.
Electrorheological Properties : The electrorheological (ER) properties of polyphenylene suspensions, as investigated by Płocharski et al. (1997), demonstrate the application of this compound in the development of ER fluids, which have various technological applications.
Monolayer Studies on Water : Research on erucic acid monolayers on aqueous copper chloride solutions by Smith & Serrins (1967) shows how this compound can be utilized in studies of chemical interactions at interfaces, which is crucial in surface chemistry and nanotechnology.
Safety and Hazards
properties
IUPAC Name |
(Z)-docos-13-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKSXSJNLXMTSV-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3152872.png)





